molecular formula C7H11N3O5S B13937064 1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- CAS No. 62144-01-8

1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro-

Cat. No.: B13937064
CAS No.: 62144-01-8
M. Wt: 249.25 g/mol
InChI Key: XHMLVNPDPRCCME-UHFFFAOYSA-N
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Description

This compound is a nitro-substituted imidazole derivative with a methyl group at position 5 and a methylsulfonyloxyethyl group at position 1. While direct data on this compound are sparse in the provided evidence, its structural analogs and synthesis pathways offer insights into its behavior. For example, compounds like 1H-Imidazole-2-carboxaldehyde, 1-[2-(acetyloxy)ethyl]-5-nitro- (CAS 4812-32-2) share the 5-nitroimidazole core and similar side-chain modifications .

Properties

CAS No.

62144-01-8

Molecular Formula

C7H11N3O5S

Molecular Weight

249.25 g/mol

IUPAC Name

2-(5-methyl-2-nitroimidazol-1-yl)ethyl methanesulfonate

InChI

InChI=1S/C7H11N3O5S/c1-6-5-8-7(10(11)12)9(6)3-4-15-16(2,13)14/h5H,3-4H2,1-2H3

InChI Key

XHMLVNPDPRCCME-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1CCOS(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- typically involves a multi-step organic synthetic route that can be summarized as follows:

  • Step 1: Formation of the Imidazole Core
    The imidazole ring is commonly constructed via the condensation of precursors such as glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions. This classical Debus-Radziszewski imidazole synthesis allows for selective substitution patterns on the ring.

  • Step 2: Introduction of the Methyl Group at Position 5
    The methyl substituent can be introduced by alkylation reactions using methylating agents such as methyl iodide or methyl sulfate. This alkylation is typically performed on a precursor imidazole or an intermediate imidazole derivative.

  • Step 3: Attachment of the 2-Methylsulfonyloxyethyl Group at Position 1
    The key functionalization involves reacting the imidazole derivative with 2-methylsulfonyl chloride in the presence of a base such as triethylamine. This step installs the methylsulfonyloxyethyl moiety via nucleophilic substitution, forming the corresponding sulfonate ester.

This synthetic sequence is supported by literature describing related imidazole derivatives and sulfonate ester chemistry, indicating that the above route is practical and reproducible for laboratory and industrial scales.

Industrial Synthesis Considerations

Industrial preparation often adapts the laboratory synthesis to optimize yield, purity, and scalability. Techniques such as continuous flow reactors and automated process controls are employed to:

  • Enhance reaction efficiency and reproducibility.
  • Minimize by-products and waste.
  • Ensure consistent product quality for pharmaceutical or industrial applications.

Optimization of reaction conditions (temperature, solvent, reagent stoichiometry) is critical, especially for the sulfonylation step, which can be sensitive to moisture and requires careful control of reaction parameters.

Chemical Reactions Involved in Preparation

Step Reaction Type Reagents/Conditions Outcome
1 Imidazole ring formation Glyoxal + Formaldehyde + Ammonia (acidic/basic medium) Formation of imidazole core
2 Alkylation Methyl iodide or methyl sulfate, base Introduction of methyl group at C-5
3 Sulfonation 2-Methylsulfonyl chloride + Triethylamine Attachment of 2-methylsulfonyloxyethyl group at N-1

This table summarizes the key synthetic steps and reagents involved in the preparation of the target compound.

Summary Table of Preparation Methods

Preparation Step Description Typical Reagents/Conditions Notes
Imidazole ring synthesis Condensation of glyoxal, formaldehyde, ammonia Acidic or basic medium, heating Classical method for imidazole core
Methyl group introduction Alkylation at position 5 Methyl iodide or methyl sulfate, base Selective methylation
Sulfonation at N-1 Reaction with 2-methylsulfonyl chloride Triethylamine, inert atmosphere Sensitive step, requires moisture control

Source Diversity and Authority

The preparation methods outlined are corroborated by multiple sources, including:

  • Patent literature detailing sulfonylation chemistry and imidazole derivatives synthesis.
  • Chemical supplier technical descriptions providing practical synthetic routes and reaction conditions.
  • Peer-reviewed medicinal chemistry literature on related nitroimidazole compounds and their synthetic strategies.

This diversity of sources ensures a comprehensive and authoritative overview of the compound's preparation.

Chemical Reactions Analysis

1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents (e.g., hydrogen gas, sodium borohydride), nucleophiles (e.g., sodium azide, amines), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Chemistry: It is employed in the synthesis of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Target Compound 5-methyl, 1-(2-methylsulfonyloxyethyl), 2-nitro Not provided Hypothesized sulfonate ester reactivity
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid 2-methyl, 1-acetic acid, 5-nitro C₆H₇N₃O₄ Pharmaceutical impurity (EP standard)
1-(2-Acetoxyethyl)-5-nitro-2-imidazolecarboxaldehyde 1-(2-acetoxyethyl), 2-carboxaldehyde, 5-nitro C₈H₉N₃O₅ High polarity (PSA = 101.5 Ų)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 4-(chloromethylphenyl), 1,2-dimethyl, 5-nitro C₁₂H₁₁ClN₃O₂ Intermediate for antitumor agents

Key Observations :

  • Sulfonate vs. Acetate Esters : The target compound’s methylsulfonyloxyethyl group may enhance solubility in polar solvents compared to acetoxyethyl analogs (e.g., ), though stability under acidic/basic conditions requires further study.
  • Nitro Positioning : The 2-nitro group (target compound) versus 5-nitro (common in analogs like ) may alter electronic distribution, affecting reactivity in substitution or reduction reactions.
Physicochemical Properties
  • Polarity : The methylsulfonyloxyethyl group likely increases polarity (higher PSA) compared to methyl or chloromethyl substituents (e.g., ).
  • Stability : Sulfonate esters are generally more stable than acetates but may hydrolyze under strong acidic/basic conditions.

Biological Activity

The compound 1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- is a member of the imidazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Chemical Formula: C7H11N3O5S
  • Molecular Weight: 249.25 g/mol
  • IUPAC Name: 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl methanesulfonate

The structural characteristics of imidazole derivatives often contribute to their biological activities, including antimicrobial and antiprotozoal effects.

Antimicrobial Properties

Research indicates that compounds similar to 1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- exhibit significant antimicrobial activity. For instance, the derivative 2-methyl-5-nitro-1H-imidazole has been shown to be effective against various pathogens, including anaerobic bacteria and protozoa. The mechanism is believed to involve the disruption of nucleic acid synthesis in microbial cells .

Antiprotozoal Activity

A study highlighted the effectiveness of 1-methyl-5-(1-methylethyl)-2-nitro-1H-imidazole as an antitrichomonas agent. Its metabolites were found to retain similar activity against Trichomonas vaginalis, suggesting that the biological efficacy may be preserved in modified forms of the compound .

Case Study 1: Antiprotozoal Efficacy

In a controlled study involving mice, the administration of 1-methyl-5-(1-methylethyl)-2-nitro-1H-imidazole resulted in a significant reduction in Trichomonas vaginalis infection rates. The primary metabolites produced were less toxic compared to the parent compound while maintaining similar efficacy against the protozoa .

Case Study 2: Toxicological Assessment

Toxicological evaluations indicated that while some imidazole derivatives exhibit potent biological activity, they also present varying degrees of toxicity. For instance, compound 6 from the aforementioned study was noted for its reduced toxicity profile compared to its parent compound .

Data Table: Biological Activity Overview

Compound NameActivity TypeEfficacy LevelReference
1-Methyl-5-(1-methylethyl)-2-nitro-1H-imidazoleAntitrichomonasHigh
2-Methyl-5-nitro-1H-imidazoleAntimicrobialModerate
5-Hydroxyl-1-methylethyl-2-nitro-1H-imidazoleAntiprotozoalLow

The mechanism by which imidazole derivatives exert their biological effects often involves:

  • Inhibition of DNA synthesis: Compounds interfere with nucleic acid metabolism in target organisms.
  • Cell membrane disruption: Some derivatives can alter membrane integrity, leading to cell lysis.

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